1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is a chemical compound that features a unique structure combining a pyridine ring, a piperazine ring, and an azepane ring linked by a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane typically involves the following steps:
Formation of the Pyridin-2-ylpiperazine Intermediate: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridin-2-ylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonylated intermediate.
Cyclization to Azepane: Finally, the sulfonylated intermediate undergoes cyclization to form the azepane ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares a similar piperazine and pyridine structure but lacks the sulfonyl and azepane components.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: This compound also contains a pyridin-2-ylpiperazine moiety but differs in the additional functional groups and overall structure.
Uniqueness
1-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)azepane is unique due to its combination of a sulfonyl group linking a pyridine, piperazine, and azepane ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c20-22(21,18-9-5-1-2-6-10-18)19-13-11-17(12-14-19)15-7-3-4-8-16-15/h3-4,7-8H,1-2,5-6,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXJDNXTMIKRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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